N-(2-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
N-(2-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic compound that features an adamantane moiety, which is known for its unique structural properties and stability. Adamantane derivatives have been widely studied for their applications in medicinal chemistry, drug delivery systems, and surface recognition .
Preparation Methods
The synthesis of N-(2-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves several steps, starting with the preparation of the adamantane derivative. One common method involves the Lewis-acid catalyzed rearrangement of adamantane, followed by functionalization to introduce the desired substituents . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
N-(2-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized adamantane derivatives with enhanced properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, adamantane derivatives are explored for their potential as antiviral and anticancer agents . Additionally, the compound is used in drug delivery systems due to its ability to enhance the lipophilicity and stability of therapeutic agents .
Mechanism of Action
The mechanism of action of N-(2-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, thereby increasing its efficacy . The exact molecular targets and pathways can vary depending on the specific application, but they often involve interactions with cellular receptors and enzymes .
Comparison with Similar Compounds
N-(2-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific structural features and functional groups. Similar compounds include other adamantane derivatives such as amantadine and memantine, which are used as antiviral and neuroprotective agents, respectively . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-N-(2-adamantyl)-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-24(5-2)20(26)16-11-17(23(3)22-16)19(25)21-18-14-7-12-6-13(9-14)10-15(18)8-12/h11-15,18H,4-10H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRTZKDLEPEEOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.